Cyclohex-2-ene-1-sulfonyl chloride

Overview

Description

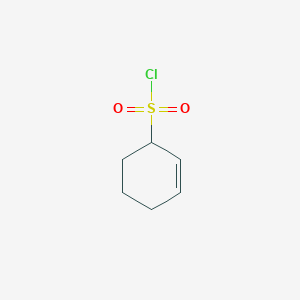

Cyclohex-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C6H9ClO2S. It is characterized by a cyclohexene ring substituted with a sulfonyl chloride group at the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorosulfonation of cyclohexene. In this reaction, cyclohexene is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions. The process requires careful control of temperature and reaction time to ensure the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclohex-2-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as alcohols or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of cyclohex-2-ene-1-sulfonic acid.

Reduction: Reduction reactions can produce cyclohex-2-ene-1-sulfonic acid chloride.

Substitution: Substitution reactions can yield various substituted cyclohexene derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Cyclohex-2-ene-1-sulfonyl chloride (C₆H₉ClO₂S) is characterized by its sulfonyl chloride functional group, which confers unique reactivity patterns. Its structure allows for participation in various reactions, including:

- Hydrosulfonylation : A recent study demonstrated the use of sulfonyl chlorides in photoredox-catalyzed hydrosulfonylation of alkenes. This method allows for the introduction of sulfonyl groups into electron-deficient alkenes, producing valuable building blocks for medicinal chemistry .

Applications in Medicinal Chemistry

The compound's derivatives are increasingly significant in drug discovery due to their biological activities. Sulfone-containing compounds have been linked to various therapeutic effects, including:

- Antimicrobial and Anticancer Activities : Sulfone moieties are prevalent in drugs targeting infections and cancers. The ability to modify this compound can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

Case Study: Hydrosulfonylation of Drug Analogues

A study illustrated the hydrosulfonylation of biologically active molecules such as Estrone derivatives and Ibrutinib, yielding products that maintained biological activity while introducing new functional groups . This highlights the compound's potential in late-stage functionalization of complex drug structures.

Synthesis of Complex Molecules

This compound serves as a precursor for synthesizing complex organic molecules through several key reactions:

- Radical Reactions : The compound can participate in radical addition–elimination reactions, which are crucial for constructing complex molecular architectures . This method has been shown to be effective with allyl bromides, expanding the scope of reactions available for synthesizing sulfone-containing compounds.

Advanced Material Applications

Beyond medicinal chemistry, this compound is also explored in materials science:

- Polymer Chemistry : The reactivity of sulfonyl chlorides allows their incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research into these applications is ongoing, focusing on developing new materials with tailored properties.

Comparison with Other Sulfonyl Chlorides

To contextualize the applications of this compound, a comparison with other sulfonyl chlorides can be informative:

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | C₆H₉ClO₂S | Medicinal chemistry, hydrosulfonylation |

| Cyclohex-3-ene-1-sulfonyl chloride | C₆H₉ClO₂S | Polymer synthesis, advanced materials |

| Furan-3-sulfonyl chloride | C₄H₃ClO₂S | Organic synthesis, agrochemicals |

Mechanism of Action

The mechanism by which cyclohex-2-ene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a leaving group, allowing the nucleophile to replace it. The molecular targets and pathways involved vary depending on the context of the reaction.

Comparison with Similar Compounds

Benzenesulfonyl chloride

Toluenesulfonyl chloride

Cyclohexanesulfonyl chloride

Biological Activity

Cyclohex-2-ene-1-sulfonyl chloride (C6H9ClO2S) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl chloride functional group attached to a cyclohexene ring. Its molecular structure can be represented as follows:

The presence of the sulfonyl chloride group is significant as it can participate in various chemical reactions, making the compound versatile in synthetic applications.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexene with chlorosulfonic acid or sulfur trioxide in the presence of a solvent such as dichloromethane. This method allows for high yields of the sulfonyl chloride derivative, which can then be purified through distillation or recrystallization .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with sulfonyl groups often exhibit significant antibacterial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate biosynthesis pathways, a mechanism that may also apply to this compound .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 |

| This compound | Escherichia coli | 500 |

This table summarizes preliminary findings on the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the potential anticancer properties of this compound. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). Preliminary results suggest moderate cytotoxic effects, with IC50 values indicating potential for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexene ring or sulfonyl group can enhance its interaction with biological targets. For example, introducing electron-withdrawing or electron-donating groups may influence its lipophilicity and binding affinity to target proteins involved in disease mechanisms .

Case Study 1: Antibacterial Screening

A study conducted by researchers at the University of Toronto evaluated various sulfonyl chlorides, including this compound, for their antibacterial properties against resistant strains of bacteria. The results indicated that while some derivatives showed promising activity, this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of sulfonamide derivatives related to this compound. The study highlighted that modifications to the sulfonamide group could lead to enhanced antiproliferative activity against MCF-7 cells, suggesting that similar modifications could be explored for cyclohex-2-ene derivatives .

Properties

IUPAC Name |

cyclohex-2-ene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLULXMVLGGPSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.